3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
Overview
Description
3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is a compound with the empirical formula C14H12N2O4 and a molecular weight of 272.26 . It is useful in organic synthesis . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cncc(C(=O)Nc2ccccc2)c1C(O)=O
. The InChI code for the compound is 1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.26 . It is solid in form . The compound has a LogP value of 2.11370, indicating its lipophilicity . It has a topological polar surface area of 88.5 .Scientific Research Applications
Green Synthesis Methods
The use of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid in green chemistry is highlighted in a study by Zolfigol et al. (2013), where it serves as a dual and biological organocatalyst. This demonstrates its role in facilitating environmentally friendly synthesis processes (Zolfigol et al., 2013).
Semiconductor Material Research
Research conducted by Wang, Li, and Binbin Wang (2021) explores isonicotinic acid-based porphyrin compounds as potential semiconductor materials. This application emphasizes the material's role in the development of new electronic and photovoltaic devices (Wang, Li, & Wang, 2021).
Schiff Base Compound Synthesis
A study by Yang (2007) involves the synthesis of Schiff base compounds using isonicotinic acid, including this compound. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Yang, 2007).
Molecular Structure Analysis
Uğurlu (2017) conducted a study on the molecular structure and electronic properties of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide, providing insights into the conformational dynamics and potential applications of the compound in molecular electronics (Uğurlu, 2017).
Catalysis in Organic Synthesis
The role of isonicotinic acid, a key component of this compound, in catalyzing organic reactions is demonstrated in various studies. This includes its application in the synthesis of pyrazoles and pyrazolines, contributing significantly to the field of organic synthesis and drug discovery (Bh et al., 2011; Bijwe et al., 2012; Nimbalkar, 2012).
Photovoltaic Applications
Patthey et al. (1999) investigated the adsorption of bi-isonicotinic acid on rutile TiO2(110), a key process in the development of dye-sensitized solar cells. This research provides valuable information for the optimization of solar cell efficiency and stability (Patthey et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYISUPHWCIBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670135 | |
Record name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-19-5 | |
Record name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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